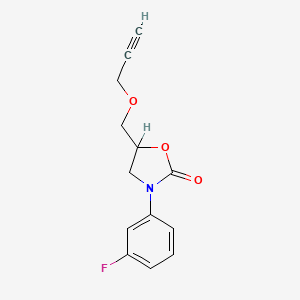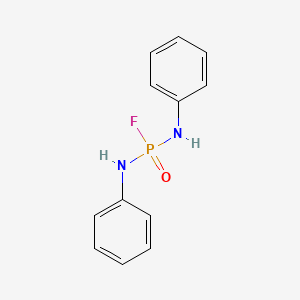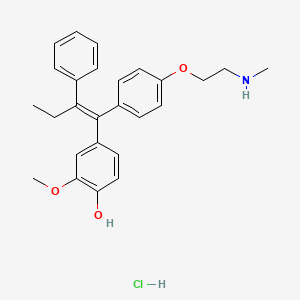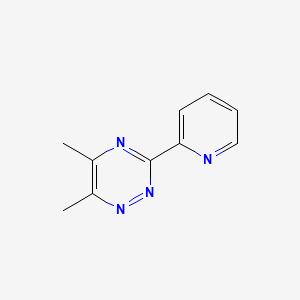
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of both pyridine and triazine rings in its structure makes it a versatile molecule with unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization with acetic anhydride. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethyl-3-(5-trifluoromethylpyridin-2-yl)-1,2,4-triazine: Similar structure but with a trifluoromethyl group.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains additional nitrogen atoms in the ring structure.
Omeprazole: Contains a pyridine ring but with different functional groups and applications.
Uniqueness
5,6-Dimethyl-3-pyridin-2-yl-1,2,4-triazine is unique due to its specific combination of pyridine and triazine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C10H10N4 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
5,6-dimethyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C10H10N4/c1-7-8(2)13-14-10(12-7)9-5-3-4-6-11-9/h3-6H,1-2H3 |
Clé InChI |
NAFPPMVYCAHBAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC(=N1)C2=CC=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)


![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
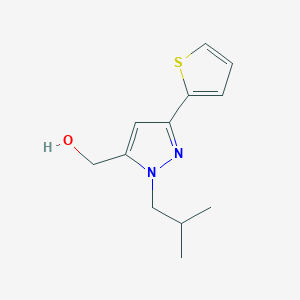
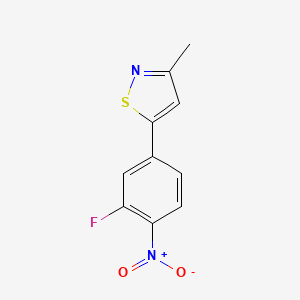
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)

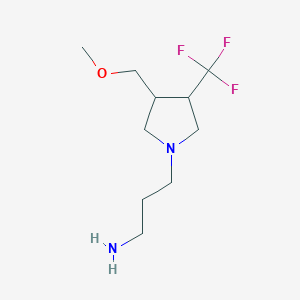
![2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole](/img/structure/B13426607.png)
